5-(ethoxymethyl)furan-2-carboxylic Acid
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Overview
Description
5-(Ethoxymethyl)furan-2-carboxylic acid is an organic compound with the molecular formula C8H10O4. It is a derivative of furan, a heterocyclic organic compound, and features an ethoxymethyl group attached to the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(ethoxymethyl)furan-2-carboxylic acid typically involves the reaction of furan derivatives with ethoxymethylating agents. One common method includes the use of ethyl chloroformate and a base such as sodium hydroxide to introduce the ethoxymethyl group onto the furan ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 5-(Ethoxymethyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 5-(ethoxymethyl)furan-2-carboxaldehyde.
Reduction: Formation of 5-(ethoxymethyl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
5-(Ethoxymethyl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(ethoxymethyl)furan-2-carboxylic acid involves its interaction with various molecular targets. The ethoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. Specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
Comparison with Similar Compounds
- 5-(Hydroxymethyl)furan-2-carboxylic acid
- 5-(Methoxymethyl)furan-2-carboxylic acid
- 5-(Phenoxymethyl)furan-2-carboxylic acid
Comparison: 5-(Ethoxymethyl)furan-2-carboxylic acid is unique due to its ethoxymethyl group, which imparts distinct chemical and physical properties compared to its analogs. For instance, the ethoxymethyl group provides different solubility and reactivity profiles, making it suitable for specific applications where other derivatives may not be as effective .
Properties
IUPAC Name |
5-(ethoxymethyl)furan-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-2-11-5-6-3-4-7(12-6)8(9)10/h3-4H,2,5H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVYCKXKKLJCNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=C(O1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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